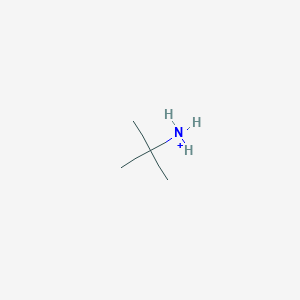
Tert-butylammonium
Vue d'ensemble
Description
Tert-butylammonium is the cation resulting from the protonation of the nitrogen atom of tert-butylamine. It is a conjugate acid of a tert-butylamine.
Applications De Recherche Scientifique
Advanced Material Properties and Computational Prediction Tert-butylammonium (TBA) compounds have shown potential in advanced materials science. For instance, the structural, spectral, and electronic properties of this compound N-acetylglycinate monohydrate were examined, combining experimental and theoretical approaches. This study emphasized the importance of true computational prediction of material behavior before experimentation, highlighting the relevance of TBA compounds in material science research (Senthilkumar et al., 2020).
Crystal Structures and Dielectric Properties TBA has been instrumental in the formation of unique crystal structures. Research on this compound chlorocadmate(II) complexes revealed novel structural forms and dielectric properties. These findings are significant in the context of inorganic-organic hybrid materials (Yu-Zi Jin et al., 2014).
Phase Transitions in Metavanadates Studies on TBA have contributed to understanding phase transitions in metavanadates. Tetrakis(this compound)-cyclo-tetrametavanadate, an oxovanadate salt, was found to undergo a phase transition in the solid state, a finding that can impact the study of polymer materials (Wéry et al., 1996).
Catalytic Activity in Chemical Reactions TBA also plays a role in catalysis. For example, rhodium(0) nanoparticles stabilized by this compound octanoate showed high catalytic activity in the dehydrogenation of ammonia-borane, a process relevant to chemical hydrogen storage (Ayvalı et al., 2011).
Molecular Modeling and Complexation Behavior TBA is also significant in molecular modeling. Studies have explored its complexation behavior, contributing to the understanding of molecular interactions and recognition, which are fundamental in the design of molecular sensors and other applications (Choe & Chang, 2002).
Solid-State Transformations in Organic Materials Research involving TBA has helped in understanding solid-state transformations in organic materials. For example, this compound acetate monohydrate's solid-state dehydration process and the associated hydrogen-bond reorganization were studied, providing insights into the behavior of organic compounds during dehydration (Martí-Rujas et al., 2010).
Propriétés
Formule moléculaire |
C4H12N+ |
|---|---|
Poids moléculaire |
74.14 g/mol |
Nom IUPAC |
tert-butylazanium |
InChI |
InChI=1S/C4H11N/c1-4(2,3)5/h5H2,1-3H3/p+1 |
Clé InChI |
YBRBMKDOPFTVDT-UHFFFAOYSA-O |
SMILES |
CC(C)(C)[NH3+] |
SMILES canonique |
CC(C)(C)[NH3+] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
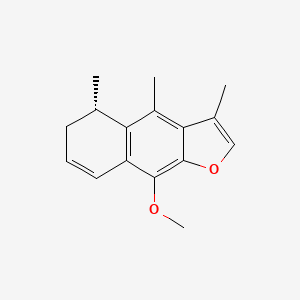
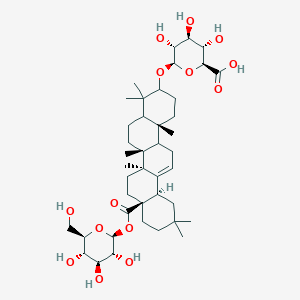
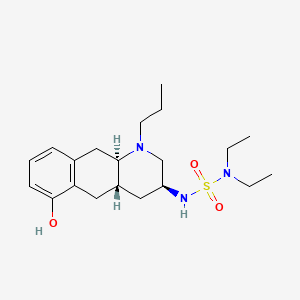
![Acetic acid 1-[(3-nitro-phenyl)-pentanoylamino-methyl]-naphthalen-2-yl ester](/img/structure/B1230412.png)
![N-butan-2-yl-4-[4-oxo-3-(phenylmethyl)-2-thiazolidinyl]benzamide](/img/structure/B1230413.png)
![1-(1-Naphthalenyl)-3-[3-(1-pyrrolidinyl)propyl]urea](/img/structure/B1230416.png)
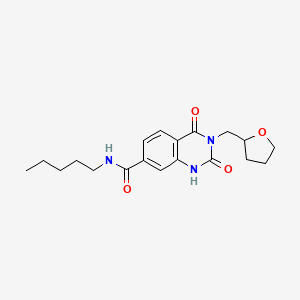
![(1S,2S,10R,12S,13S,15S)-12-cyano-10-(hydroxymethyl)-8-methoxy-16-methyl-11,16-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4(9),5,7-triene-15-carboxylic acid](/img/structure/B1230420.png)
![N-(2-chlorophenyl)-4-[[(2-methoxy-4-nitroanilino)-sulfanylidenemethyl]hydrazo]-4-oxobutanamide](/img/structure/B1230422.png)
![[4-(Butan-2-ylamino)-6-chloro-1,3,5-triazin-2-yl]-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]cyanamide](/img/structure/B1230423.png)
![1-methyl-N-[4-(4-morpholinyl)phenyl]-2-quinolinimine](/img/structure/B1230426.png)
![N-(2-furanylmethyl)-N'-[4-methyl-2-(4-methyl-1-piperazinyl)-6-quinolinyl]butanediamide](/img/structure/B1230427.png)
![(8R,9R,10S,13R,14S,17S)-10,13-dimethyl-17-[2-(6-sulfanylidene-3H-purin-9-yl)acetyl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1230430.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[4-methyl-4-(4-methylphenyl)-2,5-dioxo-1-imidazolidinyl]acetamide](/img/structure/B1230433.png)
